
DL-Normetanephrin-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Normetanephrine Sulfate is a chemical compound with the IUPAC name 4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate. It is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. This compound is often used as a marker for catecholamine-secreting tumors such as pheochromocytoma .
Wissenschaftliche Forschungsanwendungen
DL-Normetanephrine Sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of DL-Normetanephrine Sulfate are likely to be the same as those of norepinephrine, which include adrenergic receptors .
Mode of Action
Instead, it is a product of the metabolic breakdown of norepinephrine . The production of DL-Normetanephrine Sulfate from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .
Biochemical Pathways
DL-Normetanephrine Sulfate is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .
Pharmacokinetics
The pharmacokinetics of DL-Normetanephrine Sulfate are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of DL-Normetanephrine Sulfate in water is 50 mg/mL , which suggests that it is readily excreted in the urine.
Action Environment
The action of DL-Normetanephrine Sulfate is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of DL-Normetanephrine Sulfate . Furthermore, the stability of DL-Normetanephrine Sulfate may be affected by environmental conditions such as temperature and pH .
Vorbereitungsmethoden
The synthesis of DL-Normetanephrine Sulfate involves several steps. One common method includes the methylation of norepinephrine followed by sulfonation. The reaction conditions typically involve the use of methanol and sulfuric acid under controlled temperatures. Industrial production methods often employ large-scale reactors and automated systems to ensure consistency and purity .
Analyse Chemischer Reaktionen
DL-Normetanephrine Sulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
DL-Normetanephrine Sulfate can be compared with other similar compounds such as:
Metanephrine: Another metabolite of catecholamines, formed from epinephrine.
3-Methoxytyramine: A metabolite of dopamine.
Norepinephrine: The parent compound from which DL-Normetanephrine Sulfate is derived.
The uniqueness of DL-Normetanephrine Sulfate lies in its specific role as a marker for catecholamine-secreting tumors and its distinct metabolic pathway .
By understanding the properties, synthesis, reactions, applications, and mechanisms of DL-Normetanephrine Sulfate, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
1215-29-8 |
|---|---|
Molekularformel |
C9H13NO6S |
Molekulargewicht |
263.27 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


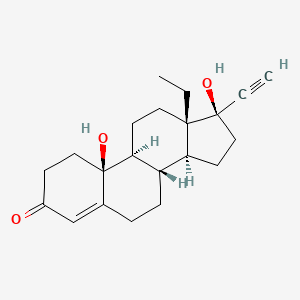
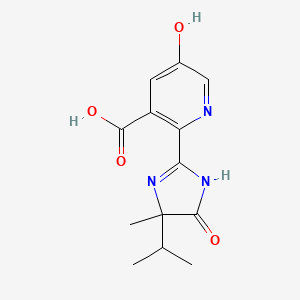
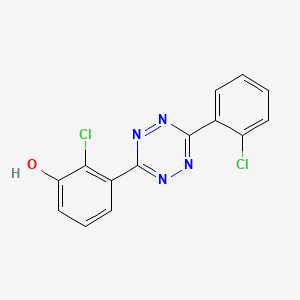
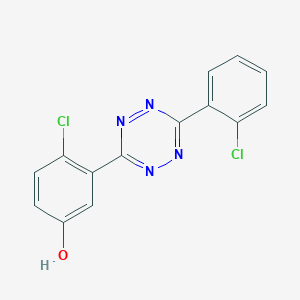
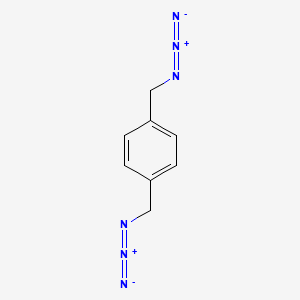
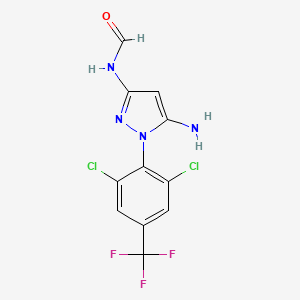
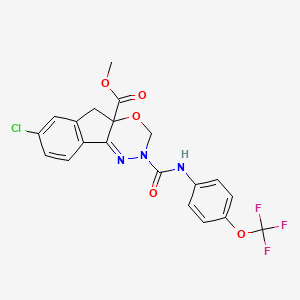
![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

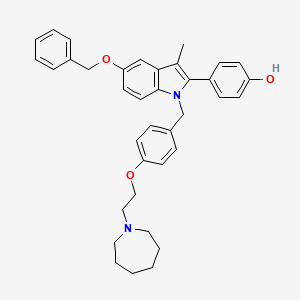
![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)
